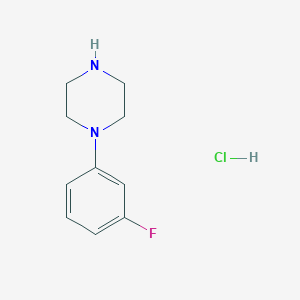

1-(3-Fluorophenyl)piperazine hydrochloride

概要

説明

1-(3-Fluorophenyl)piperazine hydrochloride is a chemical compound categorized under piperazines. Piperazines are a class of chemicals known for their wide range of biological and pharmaceutical activities. This compound, specifically, is used as an analytical reference standard and has applications in forensic chemistry and toxicology .

準備方法

The synthesis of 1-(3-Fluorophenyl)piperazine hydrochloride involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts. This method involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

化学反応の分析

1-(3-Fluorophenyl)piperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate. The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Chemical Research Applications

1-(3-Fluorophenyl)piperazine hydrochloride serves as an analytical reference standard in various analytical techniques. It is widely utilized in mass spectrometry and chromatography for the detection and quantification of piperazine derivatives in complex mixtures. This compound aids in the screening and identification of piperazines in forensic toxicology, particularly for metabolic studies involving urine samples .

Table 1: Analytical Methods Involving this compound

| Method | Application | Reference |

|---|---|---|

| Mass Spectrometry | Detection of piperazines | |

| Chromatography | Quantification in biological samples | |

| Toxicological Screening | Forensic analysis |

Biological Research Applications

The compound is being investigated for its potential interactions with biological systems. Preliminary studies suggest that it may act on neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways. This interaction hints at its potential use in developing treatments for mood disorders and anxiety .

Case Study: Neurotransmitter Interaction

In a study examining the effects of various piperazine derivatives on serotonin receptors, this compound was noted to exhibit modulating effects that could enhance therapeutic outcomes when combined with other pharmacological agents .

Pharmaceutical Research Applications

Research is ongoing to explore the therapeutic potential of this compound as a candidate for treating neurological disorders. Its structural similarity to known psychoactive compounds positions it as a promising lead compound for further development .

Table 2: Potential Therapeutic Applications

| Application Area | Description | Current Status |

|---|---|---|

| Antidepressants | Investigated for mood disorders | Ongoing research |

| Anti-inflammatory Agents | Explored for inflammatory conditions | Preliminary findings |

| Neurological Disorders | Potential candidate for treatment | Under investigation |

Industrial Applications

Beyond its research applications, this compound is utilized in the synthesis of other piperazine derivatives. These derivatives find use across various industries, including pharmaceuticals and agrochemicals, due to their diverse biological activities .

作用機序

The mechanism of action of 1-(3-Fluorophenyl)piperazine hydrochloride involves its interaction with various molecular targets. It is known to bind to serotonin receptors, influencing neurotransmitter activity. This binding can modulate various physiological processes, including mood regulation and pain perception. The compound’s effects are mediated through pathways involving serotonin and other neurotransmitters .

類似化合物との比較

1-(3-Fluorophenyl)piperazine hydrochloride can be compared with other fluorophenyl piperazines, such as:

1-(2-Fluorophenyl)piperazine Monohydrochloride: Similar in structure but with the fluorine atom at the 2-position.

1-(4-Fluorophenyl)piperazine Monohydrochloride: Fluorine atom at the 4-position, leading to different binding affinities and biological activities. The uniqueness of this compound lies in its specific binding properties and the position of the fluorine atom, which influences its chemical reactivity and biological effects.

生物活性

1-(3-Fluorophenyl)piperazine hydrochloride is a piperazine derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a fluorinated phenyl group. This unique structure influences its biological activity and interactions with various biological targets.

| Property | Description |

|---|---|

| Chemical Formula | C10H12ClF2N2 |

| Molecular Weight | 232.67 g/mol |

| Solubility | Soluble in water and organic solvents |

| Appearance | White crystalline powder |

The exact mechanism of action of this compound is not fully elucidated; however, it is believed to interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Piperazine derivatives are often studied for their effects on the central nervous system (CNS), suggesting potential applications in treating mood disorders and anxiety.

Antidepressant and Anxiolytic Effects

Research indicates that piperazine derivatives can exhibit antidepressant and anxiolytic properties. For instance, studies have shown that compounds similar to this compound can modulate serotonin receptor activity, contributing to mood regulation .

Cytotoxic Activity

Recent investigations into the cytotoxic effects of piperazine derivatives on cancer cell lines have revealed varying degrees of activity. A study on related compounds demonstrated that certain piperazine derivatives exhibited significant cytotoxicity against breast cancer cell lines (MDA-MB-231), although specific data on this compound remains limited .

| Compound | Cell Line | IC50 (µM) | Inhibition (%) |

|---|---|---|---|

| This compound | MDA-MB-231 | Not specified | Not specified |

| Piperazine derivative RB-1 | MDA-MB-231 | 98.34 | 51 |

Case Studies

- Serotonin Receptor Interaction : A study highlighted the interaction of piperazine derivatives with serotonin receptors, suggesting that modifications in the phenyl ring could enhance receptor affinity and selectivity, potentially leading to improved therapeutic profiles for anxiety and depression treatments .

- Cytotoxicity Evaluation : Another investigation assessed the cytotoxicity of various piperazine derivatives against different cancer cell lines. While some compounds showed promising results, further research is necessary to determine the specific efficacy of this compound in clinical settings .

特性

IUPAC Name |

1-(3-fluorophenyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2.ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFVUTWKWKLJJPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CC=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。